molecular formula C29H14N2O7 B2431339 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 6758-76-5

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B2431339
CAS No.: 6758-76-5
M. Wt: 502.438
InChI Key: CCPUKNRQXKIKHT-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a useful research compound. Its molecular formula is C29H14N2O7 and its molecular weight is 502.438. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other anthraquinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be largely dependent on the specific functional groups present in the compound.

Molecular Mechanism

The molecular mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not well-defined It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . It would be interesting to investigate any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H14N2O7/c32-25-14-6-1-3-8-16(14)27(34)22-18(25)10-5-11-21(22)30-29(36)20-13-12-19-23(24(20)31(37)38)28(35)17-9-4-2-7-15(17)26(19)33/h1-13H,(H,30,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPUKNRQXKIKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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